4-acetylphenyl 2,6-dimethoxybenzoate
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Overview
Description
4-acetylphenyl 2,6-dimethoxybenzoate, also known as DMAPA, is a chemical compound that has been extensively studied in the field of organic chemistry. It is a white crystalline solid that is commonly used as a reagent in organic synthesis reactions. The compound has a molecular weight of 292.31 g/mol and a melting point of 128-130°C.
Mechanism of Action
The mechanism of action of 4-acetylphenyl 2,6-dimethoxybenzoate involves the formation of an intermediate complex between the catalyst and the reactants. The complex facilitates the reaction by lowering the activation energy required for the reaction to occur. The catalyst is regenerated at the end of the reaction and can be reused in subsequent reactions.
Biochemical and Physiological Effects
4-acetylphenyl 2,6-dimethoxybenzoate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. It is not known to have any mutagenic or carcinogenic properties.
Advantages and Limitations for Lab Experiments
The advantages of using 4-acetylphenyl 2,6-dimethoxybenzoate as a catalyst include its high reactivity, low toxicity, and ease of use. It is also relatively inexpensive and readily available. However, the limitations of using 4-acetylphenyl 2,6-dimethoxybenzoate include its sensitivity to air and moisture, which can affect its reactivity. It is also not effective in all types of reactions and may require the use of additional reagents or conditions to achieve the desired reaction.
Future Directions
Future research on 4-acetylphenyl 2,6-dimethoxybenzoate could focus on improving its reactivity and selectivity in certain types of reactions. It could also be used in the development of new synthetic methodologies for the synthesis of complex molecules. Additionally, the use of 4-acetylphenyl 2,6-dimethoxybenzoate in combination with other catalysts or reagents could be explored to enhance its catalytic properties. Finally, more studies on the biochemical and physiological effects of 4-acetylphenyl 2,6-dimethoxybenzoate could provide insights into its potential applications in medicine and biotechnology.
Conclusion
In conclusion, 4-acetylphenyl 2,6-dimethoxybenzoate, or 4-acetylphenyl 2,6-dimethoxybenzoate, is a versatile chemical compound that has found widespread use in organic synthesis reactions. Its high reactivity, low toxicity, and ease of use make it an attractive catalyst for a variety of reactions. Future research on 4-acetylphenyl 2,6-dimethoxybenzoate could lead to the development of new synthetic methodologies and potential applications in medicine and biotechnology.
Synthesis Methods
The synthesis of 4-acetylphenyl 2,6-dimethoxybenzoate involves the reaction between 4-acetylphenol and 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in anhydrous conditions and the product is obtained by recrystallization from a suitable solvent such as ethanol. The yield of the reaction is typically around 70%.
Scientific Research Applications
4-acetylphenyl 2,6-dimethoxybenzoate has been widely used in organic synthesis reactions as a catalyst. It has been shown to be effective in a variety of reactions such as acylation, alkylation, and cycloaddition reactions. The compound has also been used in the synthesis of natural products and pharmaceuticals.
properties
IUPAC Name |
(4-acetylphenyl) 2,6-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-11(18)12-7-9-13(10-8-12)22-17(19)16-14(20-2)5-4-6-15(16)21-3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUYJYYAAUDPOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2=C(C=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Acetylphenyl) 2,6-dimethoxybenzoate |
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